2-Amino-6-(2-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano[3,2-c][2,1]benzothiazine scaffold substituted with a 2-methylbenzyl group at position 6, a pyridin-3-yl moiety at position 4, and a cyano group at position 2. Its synthesis likely involves multicomponent reactions (MCRs) starting from benzothiazine precursors, malononitrile, and substituted aldehydes, as reported for structurally related compounds .
Properties
IUPAC Name |
2-amino-6-[(2-methylphenyl)methyl]-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-16-7-2-3-8-18(16)15-29-21-11-5-4-10-19(21)23-24(33(29,30)31)22(17-9-6-12-28-14-17)20(13-26)25(27)32-23/h2-12,14,22H,15,27H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMHQQJYKAZHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. The process starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these reactions include pyridine derivatives, benzyl halides, and thiazine precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the aromatic rings or introducing new substituents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant anticancer properties. The compound has been explored for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research has shown that benzothiazine derivatives can interact with DNA and RNA, leading to the suppression of tumor growth in various cancer models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies demonstrate that it possesses inhibitory effects on both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can enhance charge transport efficiency and stability .
Polymer Composites
In material science, the integration of this compound into polymer matrices has shown promise in improving mechanical properties and thermal stability. The compound acts as a reinforcing agent, leading to enhanced performance characteristics in composite materials used for industrial applications .
DNA Binding Studies
The binding affinity of the compound to nucleic acids has been investigated, revealing its potential as a biochemical probe for studying DNA interactions. It has been found to bind selectively to specific DNA sequences, which could be useful in developing targeted therapies or diagnostic tools for genetic disorders .
Enzyme Inhibition
The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it shows promise as an inhibitor of certain kinases that are often overactive in cancer cells. This inhibition could lead to new therapeutic strategies targeting aberrant signaling pathways in cancer .
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a. 2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide (Compound 6d)
- Substituents : Benzyl (position 6), phenyl (position 4).
- Bioactivity: Selective monoamine oxidase A (MAO-A) inhibitor (IC₅₀ = 0.89 µM) with >50-fold selectivity over MAO-B .
- Synthesis : Derived via MCRs involving benzothiazine precursors and substituted aldehydes.
b. 2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
- Substituents : 2-Methylbenzyl (position 6), 4-methylphenyl (position 4).
- Key Difference: The 4-methylphenyl group in this analogue replaces the pyridin-3-yl group in the target compound.
c. 2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (Compound 6h)
- Substituents : 4-Chlorobenzyloxy (position 4), hydroxymethyl (position 6).
- Physicochemical Properties : Melting point = 232–236°C; IR peaks at 3406 cm⁻¹ (OH/NH) and 2191 cm⁻¹ (CN) .
- Structural Contrast: The pyrano[3,2-b]pyran core differs from the pyrano-benzothiazine system, impacting ring strain and hydrogen-bonding capacity.
Physicochemical Properties
| Compound | Melting Point (°C) | IR (CN stretch, cm⁻¹) | Yield (%) |
|---|---|---|---|
| Target Compound* | Not reported | ~2190 (estimated) | — |
| 6h | 232–236 | 2191 | Not given |
| 3s | 170.7–171.2 | Not reported | 80 |
| 11a | 243–246 | 2219 | 68 |
Key Research Findings and Implications
This could improve binding to MAO isoforms or other targets . The 2-methylbenzyl group at position 6 may increase lipophilicity, influencing blood-brain barrier permeability in neurological applications.
Synthetic Efficiency: MCRs for pyranobenzothiazines (yields ~70–80%) are comparable to those for pyranopyrazoles (e.g., 3s, 80% yield), suggesting robustness across heterocyclic systems .
Unresolved Questions :
- The target compound’s exact bioactivity, solubility, and pharmacokinetic profile remain uncharacterized in the available literature.
Biological Activity
The compound 2-Amino-6-(2-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of benzothiazine derivatives known for their diverse pharmacological activities. Its molecular structure includes a pyridine ring and a benzothiazine core, which are critical for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds in the benzothiazine class. For instance, derivatives with modifications at the pyridine and benzyl positions have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 0.5 | Induces apoptosis |
| Compound B | HCC827 (lung cancer) | 0.8 | Inhibits cell proliferation |
| 2-Amino-6-(2-methylbenzyl)-4-(pyridin-3-yl)... | NCI-H358 (lung cancer) | TBD | TBD |
The specific IC50 values for This compound remain to be determined through ongoing research.
Antimicrobial Activity
Compounds structurally related to this benzothiazine derivative have exhibited antimicrobial properties . A study indicated that similar derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
The biological activity of this compound is believed to stem from multiple mechanisms:
- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- DNA Interaction : Benzothiazine compounds often interact with DNA, potentially leading to interference with replication and transcription processes.
- Cell Signaling Modulation : These compounds may modulate various signaling pathways involved in cell growth and apoptosis.
Case Studies
-
Study on Antitumor Effects : A recent investigation evaluated the efficacy of a closely related compound in inhibiting tumor growth in vivo using xenograft models. The results demonstrated significant tumor reduction compared to controls.
- Findings : The compound reduced tumor size by approximately 70% after four weeks of treatment.
- : The study suggests that modifications to the benzothiazine structure can enhance antitumor efficacy.
-
Antimicrobial Evaluation : Another study focused on the antimicrobial properties where several derivatives were tested against a panel of bacterial strains.
- Results : Compounds showed minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against Staphylococcus aureus and Escherichia coli.
- Implications : These findings indicate a potential for development as new antimicrobial agents.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and what are the critical steps in its multistep synthesis?
The compound is synthesized via a multistep protocol starting with methyl anthranilate, which undergoes coupling with methane sulfonyl chloride followed by N-benzylation/methylation and ring closure with sodium hydride. Subsequent multicomponent reactions with malononitrile and substituted benzaldehydes yield the pyranobenzothiazine scaffold. Key steps include optimizing reaction times and stoichiometry to avoid side products, particularly during the ring-closure and multicomponent stages . Purification via recrystallization or column chromatography is critical to isolate the final product.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
Characterization relies on IR (to confirm nitrile and sulfone groups via ~2,220 cm⁻¹ and ~1,300 cm⁻¹ peaks, respectively), ¹H/¹³C NMR (to verify substituent integration and stereochemistry), and mass spectrometry (to validate molecular weight). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from conformational isomerism or impurities. Resolution involves repeating synthesis under controlled conditions, using deuterated solvents for NMR, and cross-referencing with computational predictions (e.g., DFT for expected chemical shifts) .
Q. What in vitro assays are suitable for evaluating its biological activity, and how are inhibitory potencies quantified?
The compound’s activity as a monoamine oxidase (MAO) inhibitor is tested using fluorometric or spectrophotometric assays with kynuramine as a substrate. MAO-A/MAO-B selectivity is determined by measuring IC₅₀ values in recombinant enzyme systems. Data normalization to reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) ensures comparability. Dose-response curves are generated using nonlinear regression analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Optimization involves screening catalysts (e.g., TBAB for rate enhancement in aqueous media), solvents (polar aprotic solvents like DMF for solubility), and temperature gradients. For example, TBAB (10 mol%) in water under reflux reduces side reactions and improves yields by 15–20% compared to organic solvents. Post-reaction workup with acid-base extraction or silica gel chromatography enhances purity .
Q. What computational strategies are employed to predict binding modes and resolve contradictions between in vitro and in silico data?
Molecular docking (e.g., AutoDock Vina) with MAO-A/B crystal structures (PDB IDs: 2Z5X, 2V5Z) identifies key interactions (e.g., hydrogen bonding with FAD or hydrophobic contacts). Discrepancies between predicted and observed IC₅₀ values may arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) or molecular dynamics (MD) simulations refine binding affinity predictions .
Q. How do structural modifications (e.g., substituent variation at the pyridine or benzyl positions) impact pharmacological selectivity?
Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the benzyl or pyridine rings. MAO-A selectivity correlates with bulkier substituents (e.g., 2-methylbenzyl), while MAO-B prefers smaller groups. Competitive inhibition kinetics (Lineweaver-Burk plots) and Ki calculations validate mechanistic differences .
Q. What experimental designs are recommended to assess compound stability under physiological conditions?
Stability studies use HPLC-MS to monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Accelerated stability testing (e.g., 40°C/75% RH) identifies degradation products, while Arrhenius plots predict shelf life. Photostability is assessed via ICH Q1B guidelines under UV-vis light .
Q. How can ecological risk assessments be integrated into the research workflow for this compound?
Environmental fate studies include measuring logP (octanol-water partition coefficient) for bioaccumulation potential and conducting Daphnia magna acute toxicity assays (OECD 202). Biodegradability is tested via OECD 301F (manometric respirometry). Data inform hazard classification under REACH or GHS frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
